molecular formula C9H3F6NO B1413105 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile CAS No. 1806530-49-3

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B1413105
CAS RN: 1806530-49-3
M. Wt: 255.12 g/mol
InChI Key: ZAVBIAFDXOBKRO-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-2-(trifluoromethyl)benzonitrile is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .


Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . Another compound, 4-Isothiocyanoyl-2-(trifluoromethyl)benzonitrile, is used to synthesize thioimidazolinone compounds .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by the SMILES string. For example, the SMILES string for 4-Fluoro-2-(trifluoromethyl)benzonitrile is Fc1ccc(C#N)c(c1)C(F)(F)F .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

The compound 4-Fluoro-2-(trifluoromethyl)benzonitrile is a solid and is insoluble in water . Its molecular weight is 189.11 .

Mechanism of Action

While the specific mechanism of action for “2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile” is not available, related compounds have been studied. For instance, 4-Isothiocyanoyl-2-(trifluoromethyl)benzonitrile is a potential anti-prostate cancer drug .

Safety and Hazards

The compound 4-(Trifluoromethyl)benzonitrile has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Flam. Sol. 1 .

Future Directions

There are ongoing studies on the use of trifluoromethyl group-containing compounds. For example, 4-(Trifluoromethyl)-benzonitrile has been studied as a novel electrolyte additive for high voltage lithium-ion batteries .

properties

IUPAC Name

2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVBIAFDXOBKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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